1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Properties
Molecular Formula |
C11H9F2N3O |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1-benzyl-5-(difluoromethyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9F2N3O/c12-11(13)10-9(7-17)14-15-16(10)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2 |
InChI Key |
QQVRMIYMNIOKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves:
- Construction of the 1,2,3-triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Introduction of the benzyl substituent at the N-1 position.
- Installation of the difluoromethyl group at the C-5 position.
- Selective formylation at the C-4 position to yield the carbaldehyde.
This approach leverages the regioselectivity of CuAAC for triazole formation and subsequent functional group transformations.
Stepwise Preparation Details
Step 1: Synthesis of 1-Benzyl-1H-1,2,3-triazole Intermediate
- Starting from benzyl azide and a suitable alkyne (e.g., 3,3-diethoxyprop-1-yne), the 1-benzyl-1H-1,2,3-triazole scaffold is formed via CuAAC.
- This reaction proceeds under mild conditions, often in a one-pot manner with copper(I) catalysts such as CuSO4/sodium ascorbate.
- The reaction affords high regioselectivity for the 1-substituted triazole.
Step 2: Introduction of Difluoromethyl Group at C-5
- Difluoromethylation is achieved by electrophilic or nucleophilic fluorination strategies.
- Common reagents include difluorocarbene precursors or difluoromethylating agents such as (bromodifluoromethyl)trimethylsilane or difluoromethyl sulfones.
- The reaction is typically conducted under controlled temperature (0 °C to room temperature) and inert atmosphere to avoid side reactions.
- The difluoromethyl group is introduced selectively at the C-5 position adjacent to the triazole nitrogen.
Step 3: Formylation at C-4 Position
- The aldehyde group at C-4 is installed by selective oxidation or formylation.
- A common approach involves the use of Vilsmeier-Haack reaction conditions or lithiation followed by quenching with electrophilic formyl sources (e.g., DMF).
- Alternatively, direct oxidation of methyl or hydroxymethyl precursors at C-4 can be employed.
- Reaction conditions are optimized to prevent over-oxidation or degradation of the triazole ring.
Detailed Reaction Conditions and Yields
Representative Experimental Procedure (Adapted)
Synthesis of 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde
-
- Dissolve benzyl azide (1.0 equiv) and 3,3-diethoxyprop-1-yne (1.1 equiv) in a mixture of THF/water.
- Add CuSO4·5H2O (0.1 equiv) and sodium ascorbate (0.2 equiv).
- Stir at room temperature for 12 h.
- Extract with ethyl acetate, dry over MgSO4, concentrate, and purify by column chromatography to obtain 1-benzyl-1,2,3-triazole intermediate.
-
- To a solution of the triazole intermediate in dry THF under nitrogen, add a base such as potassium tert-butoxide.
- Cool to 0 °C and add bromodifluoromethyltrimethylsilane dropwise.
- Stir for 2-4 h, allowing the difluoromethyl group to install at C-5.
- Quench with water, extract, dry, and purify.
-
- Dissolve the difluoromethylated triazole in dry DMF.
- Add POCl3 dropwise at 0 °C.
- Warm to room temperature and stir for 3 h.
- Quench with ice-water, neutralize, extract, and purify to yield the aldehyde at C-4.
Analytical and Characterization Data
| Parameter | Typical Result | Method |
|---|---|---|
| Molecular Formula | C12H10F2N3O | Calculated |
| Molecular Weight | Approx. 243.22 g/mol | Calculated |
| 1H NMR (CDCl3) | Signals consistent with benzyl, triazole, aldehyde, and difluoromethyl protons | NMR Spectroscopy |
| 19F NMR | Characteristic doublet for difluoromethyl group | 19F NMR Spectroscopy |
| IR Spectrum | Aldehyde C=O stretch ~1720 cm⁻¹ | IR Spectroscopy |
| LC-MS | Molecular ion peak consistent with expected MW | Mass Spectrometry |
| Melting Point | Typically 100-110 °C (depending on purity) | Differential Scanning Calorimetry |
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects is primarily through interactions with biological targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde and related triazole derivatives:
Key Comparisons:
C5 Position: Difluoromethyl (CHF2) balances electronic effects between methyl (electron-donating) and trifluoromethyl (strong electron-withdrawing), moderating reactivity . C4 Position: Aldehydes (target compound) are more reactive toward nucleophiles (e.g., in bioconjugation) compared to carboxylic acids or carboxamides .
Synthetic Methods: Aldehyde-containing triazoles (e.g., 1-(3-fluorophenyl)-triazole-4-carbaldehyde) are synthesized via cyclization in ethanol with high yields (~96%) , suggesting the target compound could follow similar protocols. Carboxylic acid derivatives (e.g., 1-Benzyl-5-methyl-triazole-4-carboxylic acid) require additional oxidation steps, as seen in the use of NiCl2 and NaN3 under sealed-tube conditions .
Structural and Physical Properties :
- Aldehyde derivatives exhibit planar triazole rings with dihedral angles ~76° relative to aryl substituents, as observed in crystallographic studies .
- Hydrogen-bonding patterns differ: aldehydes participate in weak C–H···O interactions, while carboxylic acids form robust O–H···N chains, influencing solubility and crystallinity .
Applications: Aldehyde-functionalized triazoles (target compound) are promising for N-terminal protein modification, as demonstrated in polyethylene glycol functionalization .
Research Findings and Implications
Reactivity : The aldehyde group in the target compound enables Schiff base formation, a critical step in bioconjugation. This contrasts with carboxamide derivatives, which require activation for amide bond formation .
Thermal Stability : Difluoromethyl groups may improve thermal stability over methyl analogs, as seen in Fe(II) helicate complexes where triazole aldehydes stabilize metal coordination .
Biological Activity
1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the difluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications, including antimicrobial and antiviral properties.
The molecular formula of 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is with a molecular weight of 237.21 g/mol. Its structure includes a triazole ring that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H9F2N3O |
| Molecular Weight | 237.21 g/mol |
| IUPAC Name | 1-benzyl-5-(difluoromethyl)triazole-4-carbaldehyde |
| InChI Key | QQVRMIYMNIOKHS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C(F)F |
The biological activity of this compound is primarily attributed to the triazole ring, which can interact with various biological targets such as enzymes and receptors. The difluoromethyl group enhances the compound's ability to penetrate cell membranes, potentially increasing its efficacy against intracellular pathogens.
Biological Activity
Research indicates that triazole derivatives exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Triazoles have been extensively studied for their antibacterial and antifungal properties. The compound has shown potential as an antimicrobial agent due to its structural similarity to known triazole-based drugs .
- Antiviral Activity : Recent studies have highlighted the potential of triazole derivatives in inhibiting viral replication. For instance, molecular docking studies suggest that compounds similar to 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde can effectively bind to viral proteins such as the spike protein of SARS-CoV-2 .
Case Studies
- Antiviral Efficacy : A study investigated the antiviral activity of triazole derivatives against HIV and SARS-CoV-2. The results indicated that certain derivatives exhibited significant inhibition against viral entry into host cells, with IC50 values in the nanomolar range .
- Enzyme Inhibition : Another research focused on the inhibition of the SARS-CoV-2 spike protein using triazole derivatives. The binding energy calculations revealed strong interactions between these compounds and key amino acids in the spike protein, indicating their potential as therapeutic agents against COVID-19 .
Comparison with Related Compounds
To understand the uniqueness of 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde, it is useful to compare it with other similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | Lacks difluoromethyl group | Moderate antimicrobial activity |
| 1-Benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole | Contains trifluoromethyl group | Enhanced antiviral properties |
| 1-Benzyl-5-(methyl)-1H-1,2,3-triazole | Contains methyl group | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
